molecular formula C37H60N2O B14335573 Bis[4-(dihexylamino)phenyl]methanone CAS No. 103510-27-6

Bis[4-(dihexylamino)phenyl]methanone

Cat. No.: B14335573
CAS No.: 103510-27-6
M. Wt: 548.9 g/mol
InChI Key: WZWGLIZDYGSUFC-UHFFFAOYSA-N
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Description

Bis[4-(dihexylamino)phenyl]methanone is a benzophenone derivative featuring two 4-(dihexylamino)phenyl substituents attached to a carbonyl group. This compound belongs to the class of aromatic ketones with tertiary amine functionalities, which confer unique electronic and solubility properties.

Properties

CAS No.

103510-27-6

Molecular Formula

C37H60N2O

Molecular Weight

548.9 g/mol

IUPAC Name

bis[4-(dihexylamino)phenyl]methanone

InChI

InChI=1S/C37H60N2O/c1-5-9-13-17-29-38(30-18-14-10-6-2)35-25-21-33(22-26-35)37(40)34-23-27-36(28-24-34)39(31-19-15-11-7-3)32-20-16-12-8-4/h21-28H,5-20,29-32H2,1-4H3

InChI Key

WZWGLIZDYGSUFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CCCCCC)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(dihexylamino)phenyl]methanone typically involves the reaction of 4-(dihexylamino)benzaldehyde with a suitable reagent to form the desired methanone derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis[4-(dihexylamino)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The substitution pattern on the phenyl rings significantly influences the electronic, optical, and thermal properties of benzophenone derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Key Properties/Applications References
Bis[4-(dimethylamino)phenyl]methanone -N(CH₃)₂ 268.35 g/mol UV absorption at ~365 nm; used as a photosensitizer and in dye synthesis .
Bis[4-(dibutylamino)phenyl]methanone -N(C₄H₉)₂ ~434.67 g/mol* Enhanced solubility in non-polar solvents; potential intermediate in organic synthesis .
Bis[4-(dihexylamino)phenyl]methanone -N(C₆H₁₃)₂ ~586.96 g/mol* Predicted high thermal stability and lipophilicity; applications in materials science (inferred from alkyl chain effects) .
Bis[4-(trifluoromethyl)phenyl]methanone -CF₃ 318.21 g/mol Electron-withdrawing groups reduce electron density; used in fluorinated polymer synthesis .
Bis[4-(phenoxazin-10-yl)phenyl]methanone Phenoxazine moieties Variable Thermally activated delayed fluorescence (TADF) emitter in OLEDs .

*Calculated based on molecular formula.

Key Observations:
  • Electron Donor Strength: The dihexylamino group (-N(C₆H₁₃)₂) provides stronger electron-donating effects compared to dimethylamino (-N(CH₃)₂) or dibutylamino (-N(C₄H₉)₂) groups, which could enhance charge-transfer interactions in optoelectronic devices .
  • Solubility: Longer alkyl chains (e.g., hexyl vs. methyl) improve solubility in hydrophobic media, making the dihexylamino derivative suitable for solution-processed thin-film applications .
  • Thermal Stability : Increased alkyl chain length correlates with higher melting points and thermal degradation resistance, as seen in analogous compounds .

Degradation and Environmental Impact

Bis[4-(dimethylamino)phenyl]methanone (Michler’s ketone) is a known degradation product of malachite green dye, formed via microbial action (e.g., Pseudomonas plecoglossi MG2) .

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